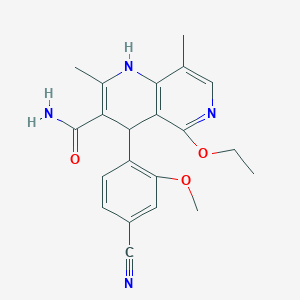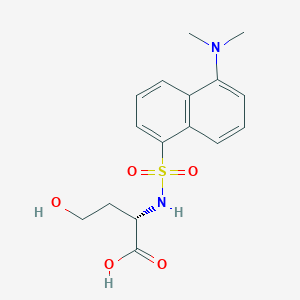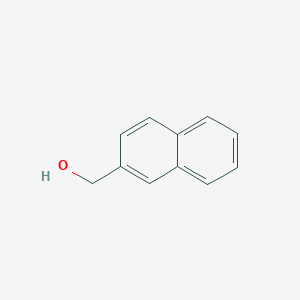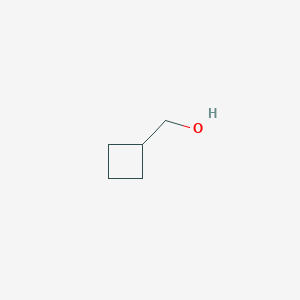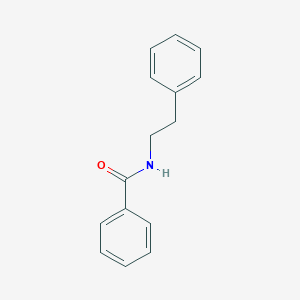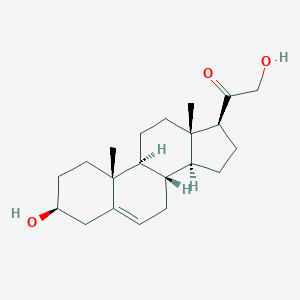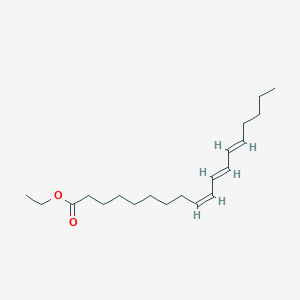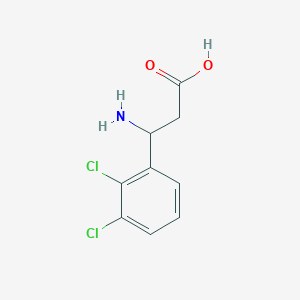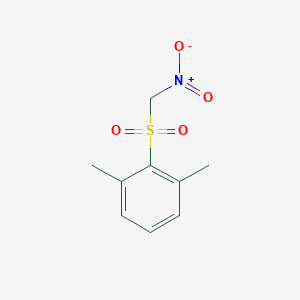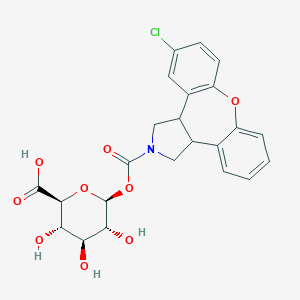![molecular formula C68H136O21 B045237 2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol CAS No. 123359-41-1](/img/structure/B45237.png)
2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
説明
This compound is a part of the n-alkoxyethanols family, substances known for their solvent properties and participation in various chemical reactions due to their ether and alcohol functional groups.
Synthesis Analysis
The synthesis of related compounds involves reactions that introduce ether and alcohol functionalities into the molecule. For example, (2-Ethoxyethoxy)acetic acid, a structurally related compound, is synthesized from an exogenous precursor, likely 2-(2-ethoxyethoxy)ethanol, found endogenously in urine samples from patients with suspected metabolic disorders and some undergoing chemotherapy (Kamerling et al., 1977).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy to determine the spatial arrangement of atoms within a molecule. For compounds in the n-alkoxyethanols family, the structure can be characterized by the presence of ether and alcohol groups, which influence the molecule's physical and chemical properties through intermolecular hydrogen bonding and dipole-dipole interactions.
Chemical Reactions and Properties
Chemical properties of n-alkoxyethanols include their reactivity towards acids, bases, and other electrophiles. For example, reactions involving hydroxysteroids with primary and/or secondary alcoholic groups form fluorescent derivatives with specific reagents, indicating the presence of reactive hydroxyl groups in these molecules (Iwata et al., 1986).
Physical Properties Analysis
The physical properties of n-alkoxyethanols, such as liquid-liquid equilibria (LLEs), density, and refractive index, can be studied to understand the solvent properties and miscibility of these compounds with organic solvents. For instance, the study by Martínez et al. (2000) on 2-(2-ethoxyethoxy)ethanol and selected alkanes provides data on liquid-liquid equilibria, highlighting the role of molecular size and intermolecular interactions in determining phase behavior (Martínez et al., 2000).
Chemical Properties Analysis
Chemical properties like reactivity and stability can be inferred from studies on similar molecules. For example, the oxidation of 2-(2-methoxyethoxy)-ethanol and 2-(2-ethoxyethoxy)-ethanol by various oxidizing agents provides insights into the reactivity of ether and alcohol groups in these compounds (Shan et al., 2014).
科学的研究の応用
Degradation and Removal in Water
A study on the photoinduced degradation of alkylphenol ethoxylate (APE), which is structurally similar to the compound , was conducted by Brand, Mailhot, and Bolte (1998). This research focused on the degradation of APE by Fe(III) in an aqueous solution, demonstrating that degradation occurs efficiently under sunlight and involves hydrogen abstraction from the ethoxy chain. The study is significant for understanding the removal of similar compounds from water environments (Brand, Mailhot, & Bolte, 1998).
Ethoxylation Studies in Organic Synthesis
The regioselective preparation of 2-chloro-4-ethoxy-quinoline, a key intermediate in organic synthesis, was explored by Vasconcelos Vontobel et al. (2020). This study provides insights into the ethoxylation process, which is relevant for understanding the behavior of compounds like the one in chemical synthesis (Vasconcelos Vontobel et al., 2020).
Biodegradation Mechanisms
Huber, Meyer, and Rys (2000) investigated the anaerobic biodegradation mechanisms of linear alcohol ethoxylates (LAE). Their study showed that the degradation of LAE involves the cleavage of the terminal ethoxy unit, which is relevant for understanding the environmental breakdown of similar complex ethoxylates (Huber, Meyer, & Rys, 2000).
Ethoxylation in Green Chemistry
Radhakrishnan, Franken, and Martens (2012) demonstrated the selective synthesis of 2-ethoxy alkanes through the ethoxylation of 1-alkenes, using bioethanol over a zeolite beta catalyst. This research is pertinent for understanding the green chemistry applications of ethoxylation reactions, which could be applied to the synthesis of compounds similar to the one (Radhakrishnan, Franken, & Martens, 2012).
Nucleophilic Reactions in Organic Chemistry
The nucleophilic reactions of fluoroolefins, including the regioselectivity and competition in the reaction with sodium ethoxide, were explored by Dmowski (1982). This research offers valuable insights into the reactivity of compounds involving ethoxy groups in organic chemistry, which could be extrapolated to the compound (Dmowski, 1982).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific chemical structure and properties. Material safety data sheets (MSDS) would provide information on handling, storage, and disposal.
将来の方向性
Future research on this compound could involve further studies of its synthesis, properties, reactivity, and potential applications.
Please note that this is a general analysis based on the apparent features of the compound’s name. For a more accurate analysis, more specific information or a more detailed structural formula would be needed.
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H70O11.C33H66O10/c1-34(2,3)10-11-35(4,5)32-6-8-33(9-7-32)46-31-30-45-29-28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36;1-32(2,3)10-11-33(4,5)30-6-8-31(9-7-30)43-29-28-42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34/h32-33,36H,6-31H2,1-5H3;30-31,34H,6-29H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXVMMNBMSGKSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C)(C)C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO.CC(C)(C)CCC(C)(C)C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H136O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583523 | |
| Record name | 26-{[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxy}-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol--29-{[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxy}-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
CAS RN |
123359-41-1 | |
| Record name | 26-{[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxy}-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol--29-{[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxy}-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tritonâ?¢ iton N-101, reduced | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



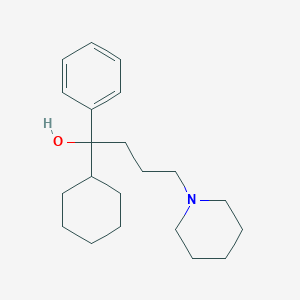
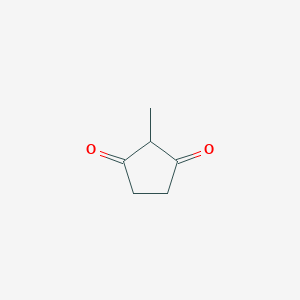
![4-[(Pyrrolidin-3-yl)oxy]benzonitrile](/img/structure/B45160.png)
dimethyl-](/img/structure/B45161.png)
